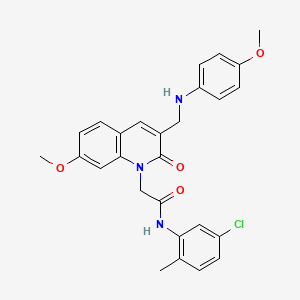
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 2044796-17-8 . It has a molecular weight of 269.73 . It is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-8(6-16)9-4-10(13)15-7-14-9/h4,7-8H,5-6H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 269.73 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Chemical Synthesis and Structure-Activity Relationships
Tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate is a compound that has been studied for its application in chemical synthesis, particularly in the development of ligands and potential therapeutic agents. One research avenue involves the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor. These compounds have shown potential in vitro and in vivo activities, including anti-inflammatory and antinociceptive effects, suggesting their utility in pain management. The optimization of these molecules has focused on modifying various positions on the pyrimidine ring to enhance potency and selectivity (Altenbach et al., 2008).
Catalysis and Reaction Mechanisms
Another area of interest is the use of this compound in catalytic processes and reaction mechanism studies. For instance, silylmethyl-substituted aziridines and azetidines have been used as masked dipoles in cycloaddition reactions to generate various cyclic compounds. These reactions highlight the versatility of azetidine-based compounds in synthesizing complex molecular structures (Yadav & Sriramurthy, 2005).
Drug Discovery and Radiopharmaceutical Applications
In drug discovery, this compound derivatives have been explored for their therapeutic potential. The synthesis of specific analogues, such as those aimed at targeting nicotinic receptors, demonstrates the compound's relevance in developing novel ligands for imaging studies and potential therapeutic applications. The innovative synthetic routes and modifications to the azetidine ring system enable the exploration of chemical space complementary to traditional piperidine-based systems (Karimi & Långström, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(6-chloropyrimidin-4-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-8(6-16)9-4-10(13)15-7-14-9/h4,7-8H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDWWQINDFCTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4-chlorophenyl)-2-(2-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2741004.png)

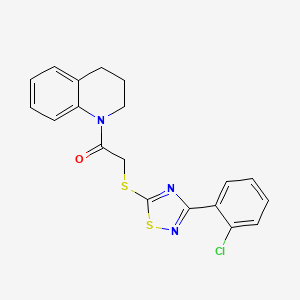
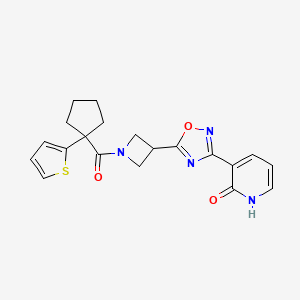

![1-(4-Methoxyphenyl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2741016.png)
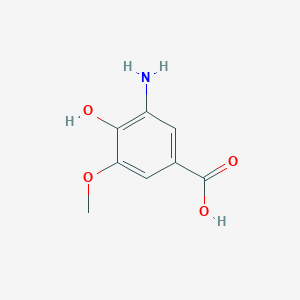
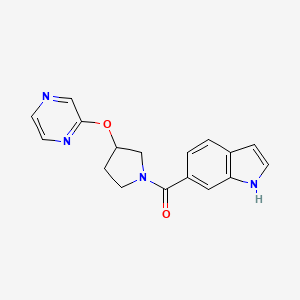
![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B2741020.png)
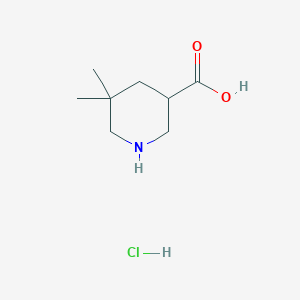
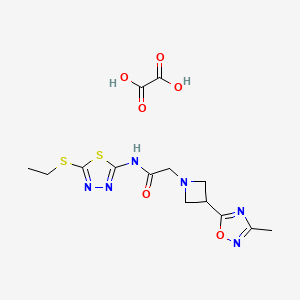

![4-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-methoxypyridine-3-carbonitrile](/img/structure/B2741026.png)
